9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a spirocyclic structure (a structure with two rings sharing a single atom), a sulfonyl group, and a 3-fluoro-4-methoxyphenyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multistep reactions . For instance, 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have been synthesized through multistep reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by spectroscopic methods, as is common in the characterization of newly synthesized compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, the presence of a sulfonyl group and a 3-fluoro-4-methoxyphenyl moiety could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Amino Acid Preparation
A novel reagent, 9-fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature, offering high yields and purity of Fmoc-amino acids without impurities from Lossen rearrangement, a common issue with Fmoc-OSu. The stability of Fmoc-OASUD enhances the purity of the final products, making it a valuable tool in peptide synthesis (B. L. Rao et al., 2016).
Antibacterial Agent Synthesis
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in creating new ciprofloxacin derivatives, showcasing activity against specific bacterial strains. These derivatives exhibit a narrower activity spectrum compared to ciprofloxacin but are notably active against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This illustrates the potential of spirocyclic derivatives in developing targeted antibacterial therapies (A. Lukin et al., 2022).
Polymer Stabilization
A study on polymer stabilizers introduced a new antioxidant, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80), demonstrating its effective synergistic stabilizing effect in combination with thiopropionate type antioxidants. This discovery offers insights into designing more efficient polymer stabilization mechanisms, contributing to the longevity and durability of polymeric materials (Shin-ichi Yachigo et al., 1992).
Chiral Separation in Pharmaceuticals
The synthesis and characterization of chiral spirocyclic compounds underline their importance in the pharmaceutical industry. These compounds serve various roles, including active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers for silica particles to resolve enantiomers. Such studies highlight the versatility of spiro compounds in drug development and chiral resolution techniques (Yah-Longn Liang et al., 2008).
Food Contact Material Safety
The European Food Safety Authority (EFSA) evaluated the safety of a spiro compound for use in food contact materials, concluding its safe use under specific migration limits. This assessment ensures consumer safety regarding materials that come into contact with food, emphasizing the relevance of chemical safety in food packaging and storage solutions (Flavourings, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3-fluoro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHFKOUOMSGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.